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Get Quote

The table below summarizes key efficacy and safety findings from clinical trials of Tenalisib, both as a

monotherapy and in combination, for the treatment of relapsed/refractory T-Cell Lymphoma (TCL).

Aspect
Tenalisib Monotherapy (Phase
I/Ib) [1]

Tenalisib + Romidepsin Combination
(Phase I/II) [2] [3]

Study Patients Relapsed/refractory TCL Relapsed/refractory TCL

Recommended Dose 800 mg twice daily (fasting) Tenalisib 800 mg twice daily + Romidepsin
14 mg/m²

Overall Response
Rate (ORR)

45.7% (3 CR, 13 PR in 35
evaluable patients)

63.0% (PTCL: 75%; CTCL: 53.3%)

Complete Response
(CR) Rate

3/35 patients (approx. 8.6%) 25.9%

Median Duration of
Response (DOR)

4.9 months 5.03 months

Common Adverse
Events (Any Grade)

Fatigue (45%) Nausea, thrombocytopenia, elevated
AST/ALT, decreased appetite,

neutropenia, vomiting, fatigue [2]

Common Grade ≥3
Adverse Events

Transaminase elevation (21%) 69.7% of patients had related grade ≥3

TEAEs [2]
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Aspect
Tenalisib Monotherapy (Phase
I/Ib) [1]

Tenalisib + Romidepsin Combination
(Phase I/II) [2] [3]

Key Biomarker
Findings

Downregulation of CD30, IL-31,

and IL-32α in responding
tumors.

No significant pharmacokinetic interaction

between the two drugs.

FAQs on Tenalisib Research

Here are answers to anticipated frequently asked questions that may arise during your research.

Q1: What is Tenalisib's mechanism of action, and how does it inform potential resistance pathways?

A: Tenalisib is a highly selective, dual PI3K δ/γ inhibitor [2] [1]. The PI3K pathway is crucial for cell

proliferation, survival, and metabolism. Resistance to targeted therapies like PI3K inhibitors can occur

through:

Activation of Compensatory Pathways: Bypassing the blocked PI3K pathway through upstream
(e.g., receptor tyrosine kinases) or parallel (e.g., MAPK, JAK-STAT) signaling cascades.

Feedback Loop Alterations: Inhibition of one node in a pathway can lead to feedback mechanisms
that reactivate the original pathway or a survival-related network.

Tumor Microenvironment (TME) Interactions: The TME can secrete factors that promote tumor cell
survival despite targeted therapy. Notably, PI3Kγ plays a key role in mediating immunosuppressive

functions within the TME [4].

Q2: Are there any promising strategies to overcome or preempt resistance to Tenalisib? A: Current

clinical research suggests that combination therapy is a primary strategy. The combination of Tenalisib

with the histone deacetylase inhibitor (HDACi) Romidepsin has shown a higher Objective Response Rate

(63.0%) compared to Tenalisib monotherapy (45.7%) in relapsed/refractory TCL [2] [1]. This synergy

suggests that simultaneously targeting multiple pathways (PI3K and epigenetic regulation) can enhance

efficacy and may delay or overcome resistance.

Q3: What are the critical pharmacokinetic and dosing considerations for Tenalisib? A: Dosing and

food effect are critical. The maximum tolerated dose (MTD) for monotherapy was established as 800 mg

twice daily under fasting conditions (2 hours before and 1 hour after food) [1]. A fed state increased
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toxicity, highlighting the importance of controlling for food effects in pre-clinical and clinical settings to

ensure consistent drug exposure.

Proposed Experimental Workflows

For investigating Tenalisib's efficacy and potential resistance mechanisms, you can adapt the following

experimental workflows.

Workflow 1: In Vitro Combination Screening

This diagram outlines a protocol for screening Tenalisib in combination with other agents to identify

synergistic effects that could counter resistance.
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Establish Tenalisib-
resistant cell lines

High-throughput screening:
Tenalisib + compound library

Cell viability assay
(e.g., CTG, MTT)

Calculate combination indices
(Chou-Talalay method)

Identify synergistic
combinations

Validate top hits in
primary patient samples

Click to download full resolution via product page

Title: Drug Combination Screening Workflow

Methodology Details:

Establishing Resistant Lines: Culture parental T-cell lymphoma lines (e.g., HuT78, HH) with
increasing concentrations of Tenalisib over 6-9 months to derive resistant clones.

Screening: Use a library of targeted agents (e.g., HDAC inhibitors, JAK inhibitors, other kinase
inhibitors) in a matrix of concentrations with Tenalisib.

Viability Assay: Plate cells in 384-well plates, treat with compounds for 72-96 hours, and measure
viability using CellTiter-Glo (CTG).

Data Analysis: Analyze data using software like CalcuSyn to calculate Combination Index (CI)
values. CI < 1 indicates synergy.
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Workflow 2: In Vivo & Biomarker Validation

This workflow follows up on promising combinations from in vitro screens to validate efficacy and probe

mechanism of action in vivo.

In vivo efficacy study

Mouse xenograft models
(e.g., patient-derived xenografts)

Treatment groups:
Vehicle, Tenalisib mono,

Combo mono, Tenalisib + Combo

Monitor tumor volume
and body weight

Endpoint tumor harvest:
- RNA/Protein analysis

- IHC/IF staining

Interrogate mechanism:
Pathway analysis, 

TME profiling

Click to download full resolution via product page

Title: In Vivo Validation and Biomarker Workflow

Methodology Details:
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In Vivo Model: Implement a patient-derived xenograft (PDX) model or cell line-derived xenograft in

immunocompromised mice. Groups should include control, single-agent, and combination therapy.
Dosing: Administer Tenalisib via oral gavage (800 mg/kg, BID, fasting) and the combination agent

per its established in vivo protocol. Treatment typically lasts 3-4 weeks.
Endpoint Analysis:

Molecular Profiling: Perform RNA-Seq or phospho-protein array (RPPA) on harvested tumors
to identify changes in signaling pathways (e.g., PI3K/AKT, MAPK, JAK-STAT).

Tumor Microenvironment Analysis: Use immunohistochemistry (IHC) or flow cytometry to
analyze immune cell infiltration (e.g., TAMs, T-cells) based on findings from the search results

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Tenalisib Clinical Trial Data Summary]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b549008#tenalisib-drug-resistance-

mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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